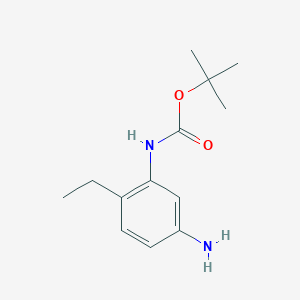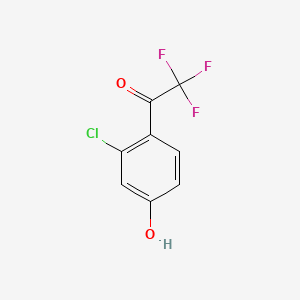
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structure and properties. It contains a chloro-hydroxyphenyl group attached to a trifluoroethanone moiety, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.
Procedure: The 2-chloro-4-hydroxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of sulfuric acid. The mixture is heated to promote the reaction, resulting in the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including oxidative stress and apoptosis, leading to its biological effects.
Comparación Con Compuestos Similares
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Both compounds contain a chloro-hydroxyphenyl group, but differ in their functional groups, leading to different reactivity and applications.
2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the trifluoro group, resulting in different chemical properties and uses.
Propiedades
Fórmula molecular |
C8H4ClF3O2 |
|---|---|
Peso molecular |
224.56 g/mol |
Nombre IUPAC |
1-(2-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H |
Clave InChI |
OFHYLARFCVZQFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


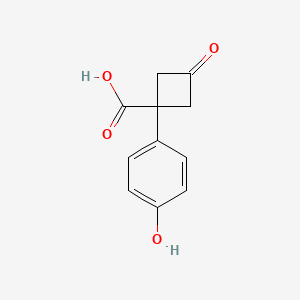
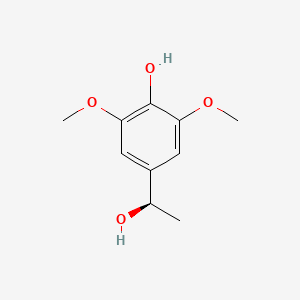
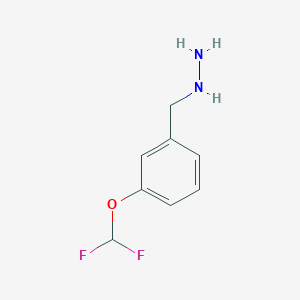
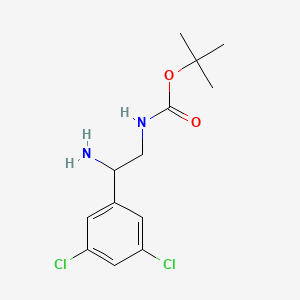
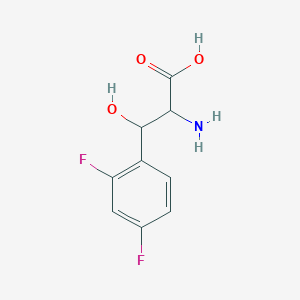

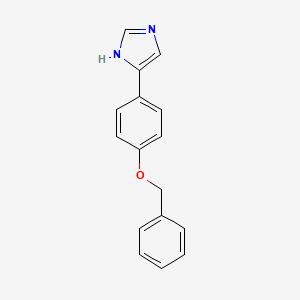
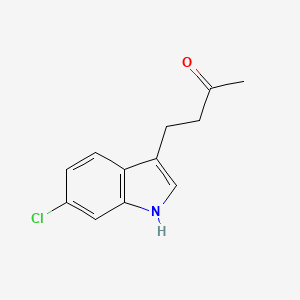
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
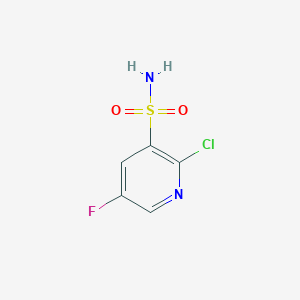
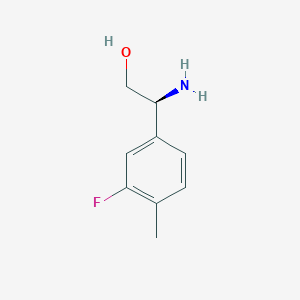
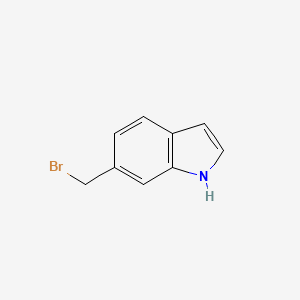
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
